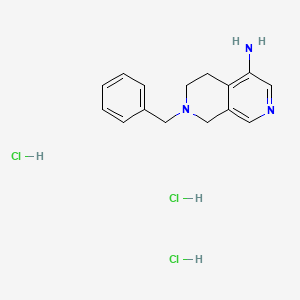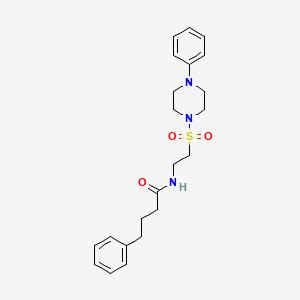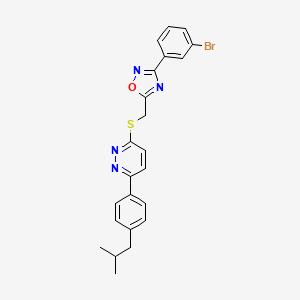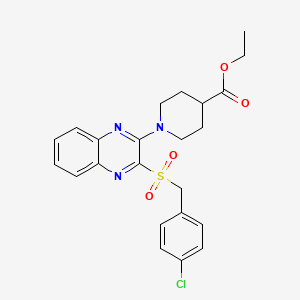![molecular formula C13H21FN2O4S B2822436 Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2174001-87-5](/img/structure/B2822436.png)
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H21FN2O4S and a molecular weight of 320.39 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyano group and a fluorosulfonyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Addition of the Fluorosulfonyl Group: The fluorosulfonyl group is added through electrophilic substitution reactions using reagents such as fluorosulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C).
Scientific Research Applications
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorosulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-cyanopiperidine-1-carboxylate: This compound lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, providing a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 4-(1-cyano-2-fluorosulfonylethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O4S/c1-13(2,3)20-12(17)16-6-4-10(5-7-16)11(8-15)9-21(14,18)19/h10-11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPGQWXGQJXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B2822355.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822356.png)
![N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2822357.png)
![4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine](/img/structure/B2822359.png)


![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
![5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B2822364.png)
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole](/img/structure/B2822369.png)


![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2822375.png)
